molecular formula C6H8N2OS B6601789 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one CAS No. 85730-44-5

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one

Cat. No. B6601789
CAS RN: 85730-44-5
M. Wt: 156.21 g/mol
InChI Key: RMRWQAIFDACOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one (MTDP) is an organic compound that has been used in various scientific fields for numerous different applications. MTDP is a colorless to light yellow crystalline solid with a boiling point of 118-120°C and a melting point of 67-68°C. It has a molecular weight of 134.2 g/mol and a density of 1.2 g/cm3. MTDP is a highly reactive compound and can be used in a variety of chemical reactions.

Mechanism of Action

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is believed to act as a catalyst in a variety of chemical reactions. It is thought to act by forming a reactive intermediate, which is then able to react with other molecules to form the desired product. This mechanism of action is known as the Schotten-Baumann reaction.
Biochemical and Physiological Effects
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of organic compounds. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is a relatively inexpensive reagent, which makes it an attractive option for laboratory use. However, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is highly reactive and can be hazardous if not handled properly. It is also a volatile compound, and care must be taken to ensure that it is not exposed to high temperatures or open flames.

Future Directions

In the future, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to develop new pharmaceuticals, such as anti-cancer agents and antiviral agents. It could also be used to study the biochemical processes involved in the development of diseases, such as cancer and Alzheimer’s disease. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. Finally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to study the mechanisms of drug action, such as enzyme kinetics and protein folding.

Synthesis Methods

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be synthesized by a number of methods, including the reaction of an aldehyde with an amine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Schotten-Baumann reaction. Another method of synthesizing 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is the reaction of a nitrile with an aldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Curtius rearrangement.

Scientific Research Applications

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemical processes. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has also been used in the development of new pharmaceuticals, such as antifungal and anti-inflammatory agents. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used to study biochemical processes such as enzyme kinetics and protein folding.

properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRWQAIFDACOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one

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